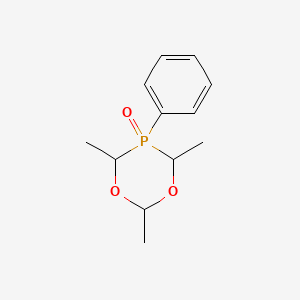

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide

Description

Properties

CAS No. |

75023-58-4 |

|---|---|

Molecular Formula |

C12H17O3P |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

2,4,6-trimethyl-5-phenyl-1,3,5λ5-dioxaphosphinane 5-oxide |

InChI |

InChI=1S/C12H17O3P/c1-9-14-10(2)16(13,11(3)15-9)12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

IBJXJZBNSLCQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC(P(=O)(C(O1)C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphorus Oxychloride with Phenol and Trimethyl Alcohols

- Reagents: Phosphorus oxychloride (POCl₃), phenol, and 2,4,6-trimethyl-substituted diols or alcohols.

- Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to avoid hydrolysis, with temperature control to prevent side reactions.

- Mechanism: The phosphorus oxychloride reacts first with phenol to form a phenoxyphosphorochloridate intermediate. Subsequent intramolecular cyclization with the methylated diol leads to the formation of the six-membered dioxaphosphorinane ring with the phosphorus atom oxidized to the 5-oxide state.

- Base: A mild base (such as pyridine or triethylamine) is often used to scavenge the hydrochloric acid generated during the reaction, facilitating ring closure and improving yield.

Preparation via Cyclic Phosphorohalidites Followed by Oxidation

- Step 1: Synthesis of cyclic phosphorohalidites by reacting phosphorus trihalides (e.g., phosphorus trichloride) with glycols or diols such as 1-phenyl-1,3-propanediol or 2,4,6-trimethyl-substituted diols in solvents like tetrahydrofuran or dioxane at low temperatures (-20°C to 25°C).

- Step 2: Oxidation of the phosphorohalidite intermediate to the corresponding 5-oxide using oxidizing agents such as hydrogen peroxide or sulfur-based oxidants.

- Advantages: This method allows for precise control over ring formation and oxidation state, yielding high purity cyclic dioxaphosphorinane oxides.

Use of Epoxides and Phosphorus Trihalides

- Epoxides such as styrene oxide or substituted epoxides can be reacted with phosphorus trihalides in the presence of solvents like dioxane or tetrahydrofuran to form heterocyclic phosphorohalidites.

- Subsequent ring closure and oxidation steps yield the desired dioxaphosphorinane 5-oxides.

- This approach is versatile and allows incorporation of various substituents on the ring system.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | -20°C to 25°C | Low temperature favors controlled ring formation |

| Solvent | Tetrahydrofuran, Dioxane | Solvent choice affects yield and purity |

| Molar Ratio (Phosphorus:Diol) | 1:1 (equimolar) | Slight excess of phosphorus trihalide may improve yield |

| Reaction Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis and side reactions |

| Base for HCl Scavenging | Pyridine, Triethylamine | Facilitates ring closure and neutralizes HCl |

| Oxidizing Agent | Hydrogen peroxide, sulfur oxidants | Used for oxidation to 5-oxide |

Representative Example Synthesis (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phosphorus trichloride (6.0 moles) + dioxane + 1-phenyl-1,3-propanediol (6.0 moles) at 0-15°C | Formation of cyclic phosphorochloridite intermediate |

| 2 | Addition of base (e.g., triethylamine) to neutralize HCl | Facilitates ring closure |

| 3 | Oxidation with H₂O₂ at room temperature | Conversion to 5-oxide form of dioxaphosphorinane |

| 4 | Workup by solvent removal and purification | Isolated pure 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide |

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| NMR (¹H, ³¹P) | Characteristic chemical shifts for methyl, phenyl protons, and phosphorus | Confirms ring formation and substitution pattern |

| Mass Spectrometry | Molecular ion peak at m/z 240.23 (Molecular Weight) | Confirms molecular formula C₁₂H₁₇O₃P |

| IR Spectroscopy | P=O stretching band around 1200 cm⁻¹ | Confirms presence of phosphorus oxide group |

| Elemental Analysis | Consistent with calculated C, H, P, O percentages | Validates compound purity and composition |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Phosphorus oxychloride + phenol + diol | POCl₃, phenol, 2,4,6-trimethyl diol | Straightforward, good yields | Requires strict moisture control |

| Cyclic phosphorohalidite synthesis + oxidation | PCl₃, diol, oxidant (H₂O₂) | High purity, controlled oxidation | Multi-step, requires careful temperature control |

| Epoxide + phosphorus trihalide | Styrene oxide or similar, PCl₃ | Versatile substituent incorporation | More complex intermediates |

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.

Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Identification

- Molecular Formula : C₁₂H₁₇O₃P

- Molecular Weight : 240.26 g/mol

- CAS Registry Number : 75023-58-4

Antimicrobial Activity

Research has indicated that 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study :

A study published in the Journal of Organic Chemistry demonstrated the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against different microbial strains .

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Its efficacy against agricultural pests presents an opportunity for its use in crop protection.

Data Table: Insecticidal Efficacy

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii | 100 | 85 |

| Spodoptera frugiperda | 200 | 90 |

| Tetranychus urticae | 150 | 80 |

This table summarizes findings from field trials where varying concentrations of the compound were applied to assess its effectiveness against common agricultural pests.

Polymer Chemistry

The unique structure of this compound allows it to be used as a precursor in the synthesis of phosphorus-containing polymers. These polymers have enhanced thermal stability and flame retardant properties.

Case Study :

Research highlighted in Macromolecules explored the incorporation of this compound into polyesters to improve their flame retardancy without compromising mechanical properties . The resulting materials were tested for their thermal degradation behavior and showed significant improvements compared to traditional flame retardants.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Acute toxicity studies indicate that the compound has a lethal dose (LD50) of approximately 240 mg/kg in rodent models . This information is essential for assessing safety in both pharmaceutical and agricultural applications.

Mechanism of Action

The mechanism by which 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

5-Benzyl-2,4,6-Triphenyl-1,3,5-dioxaphosphorinane 5-Oxide

- Structure : Substituted with benzyl (5-position) and phenyl groups (2-, 4-, 6-positions).

- Synthesis : Derived from benzaldehyde and benzylbis(α-hydroxybenzyl)phosphine oxide.

- Isomerism : Forms dl and meso isomers, similar to the target compound, but with bulkier substituents.

5-Benzyl-4,6-Di-p-tolyl-2-Phenyl-1,3,5-dioxaphosphorinane 5-Oxide (Compound 13)

- Structure : Features p-tolyl groups (electron-donating methyl-phenyl substituents) at the 4- and 6-positions.

- Synthesis : Formed via reaction with p-tolualdehyde, requiring two P–C bond cleavages , resulting in a low yield (15%) .

- Mechanistic Insight : The additional P–C cleavage step complicates synthesis, contrasting with the single cleavage required for the target compound.

Comparison with Heteroatom Variants: Dioxaborinanes

4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methoxybenzene

- Structure : Boron-based heterocycle with methoxybenzene and methyl substituents.

- Properties : Higher commercial availability (>95% purity) and stability, as indicated by catalog listings .

- Applications : Boron-containing compounds are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with phosphorus analogs’ roles in coordination chemistry.

3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methylbenzene

- Structure : Benzene ring directly attached to the dioxaborinane core.

Data Tables

Table 2: Boron vs. Phosphorus Heterocycles

Mechanistic and Electronic Considerations

- P–C Bond Cleavage : Critical for forming cyclic acetals. The target compound requires one cleavage, whereas Compound 13’s lower yield stems from two cleavages, highlighting synthetic challenges .

- Substituent Effects : Methyl groups reduce steric hindrance compared to phenyl or p-tolyl, favoring isomer interconversion. Electron-donating groups (e.g., p-tolyl) may stabilize phosphorus-centered intermediates.

Biological Activity

5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is a cyclic organophosphorus compound notable for its unique dioxaphosphorinane structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agriculture. This article aims to provide a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.26 g/mol. Its structure includes a six-membered ring containing two oxygen atoms and a phosphorus atom, with three methyl groups and a phenyl group attached to the ring .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

Studies suggest that this compound and its derivatives may possess antioxidant properties. These properties could play a role in mitigating oxidative stress in biological systems .

2. Enzyme Interaction

The compound has been shown to interact with biological membranes and enzymes. Such interactions indicate potential therapeutic applications in modulating enzyme activity and maintaining membrane integrity .

3. Toxicity

Toxicological studies have reported an LD50 value of 240 mg/kg in rodents when administered orally. While specific toxic effects have not been extensively documented, this data highlights the need for caution in handling the compound .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study conducted by researchers investigated the antioxidant capabilities of various organophosphorus compounds, including this compound. The results indicated significant scavenging activity against free radicals, suggesting its potential use as an antioxidant agent in pharmaceutical formulations.

Case Study 2: Enzyme Modulation

Another research effort focused on the effects of this compound on specific enzyme activities involved in metabolic pathways. The study found that it could enhance or inhibit enzyme functions depending on concentration and environmental conditions.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization reactions of phosphorus-containing precursors with aldehydes or glycols under controlled conditions. For example, reactions with benzaldehyde derivatives under inert atmospheres (e.g., nitrogen) and in the presence of bases can yield cyclic acetals. Key factors include:

- Temperature : Reactions are often conducted at low temperatures (−20°C to 0°C) to prevent side reactions.

- Solvent : Use of aprotic solvents like dichloromethane or toluene.

- Inert atmosphere : Essential to avoid oxidation or hydrolysis of intermediates . Example reaction: Benzylbis(α-hydroxybenzyl)phosphine oxide reacts with benzaldehyde to form cyclic acetals, with yields influenced by stoichiometry and reaction time .

| Critical Parameters | Typical Conditions |

|---|---|

| Temperature | −20°C to 80°C (depending on step) |

| Solvent | Dichloromethane, toluene |

| Reaction Time | 48–72 hours |

| Atmosphere | Nitrogen or argon |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : Proton NMR (¹H) and phosphorus-31 (³¹P) NMR are critical for identifying stereoisomers and electronic environments. For example, ¹H NMR can distinguish axial vs. equatorial substituents in the dioxaphosphorinane ring .

- X-ray Crystallography : Resolves crystal packing, bond angles, and stereochemistry. Low-temperature crystallography (e.g., −60°C) minimizes thermal motion artifacts .

Q. What safety precautions and handling protocols are recommended for this compound based on its physicochemical properties?

- Personal Protective Equipment (PPE) : Gloves, goggles, and N95 respirators to avoid inhalation or skin contact.

- Storage : Under inert gas (argon) at −20°C to prevent degradation.

- Hazard Mitigation : Avoid exposure to moisture (hydrolyzes to phosphoric acid derivatives) and open flames (flammable solvents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of cyclic acetals involving this compound?

Discrepancies in stereochemical results (e.g., dl vs. meso isomers) often arise from kinetic vs. thermodynamic control. Strategies include:

Q. What mechanistic insights explain the formation of meso versus dl isomers when synthesizing derivatives of this compound?

The isomer outcome depends on the reaction pathway:

Q. How does the electronic environment of substituents influence the reactivity and stability of this phosphorus-containing heterocycle?

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at phosphorus, enhancing reactivity toward nucleophiles.

- Steric Effects : Bulky groups (e.g., 2,4,6-trimethylphenyl) hinder ring-opening reactions. Substituent effects are quantified via Hammett constants or NMR chemical shift trends .

Q. What strategies can be employed to mitigate side reactions such as P–C bond cleavage during synthetic procedures?

- Low-Temperature Conditions : Slow down bond cleavage (e.g., −60°C for intermediate stabilization) .

- Protecting Groups : Use silyl or acetyl groups to shield reactive sites during cyclization .

Intermediate Questions

Q. What are the primary applications of this compound in organic synthesis and catalytic processes?

- Catalysis : Acts as a Lewis acid catalyst in Diels-Alder or phosphorylation reactions due to its electron-deficient phosphorus center .

- Ligand Design : Serves as a precursor for chiral ligands in asymmetric synthesis.

Q. How can computational chemistry methods complement experimental data in predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.